9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
9-Chloro: Indicates a chlorine atom at position 9.
5-(3-chlorophenyl): Refers to a phenyl ring with a chlorine substituent at position 3.
2-(4-methoxyphenyl): Describes another phenyl ring with a methoxy group at position 4.
1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: This part of the name signifies the fused pyrazolo-benzoxazine ring system.
Properties
CAS No. |
303061-24-7 |
|---|---|
Molecular Formula |
C23H18Cl2N2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
9-chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-18-8-5-14(6-9-18)20-13-21-19-12-17(25)7-10-22(19)29-23(27(21)26-20)15-3-2-4-16(24)11-15/h2-12,21,23H,13H2,1H3 |
InChI Key |
HCPSIQYAGJBZPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound can vary, but here’s a common approach:
Industrial Production: Unfortunately, specific industrial production methods are not widely documented. research laboratories often synthesize it using organic chemistry techniques.
Chemical Reactions Analysis
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can participate in various reactions:
Substitution Reactions: The chlorine atoms (at positions 9 and 3) can undergo substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like Lewis acids, bases, and nucleophiles play a role.
Major Products: These reactions yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Researchers explore this compound in several fields:
Chemistry: It serves as a building block for designing novel materials.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Used in the synthesis of specialized chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 392.31 g/mol. Its structure includes chloro and methoxy substituents that enhance its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H18Cl2N2O2 |
| Molecular Weight | 392.31 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. The mechanism of action may involve the inhibition of specific enzymes critical for microbial growth.
Anticancer Activity
Research has shown that this compound has potential anticancer effects. It may inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression. For instance, it could interact with enzymes related to DNA replication or repair mechanisms.
The biological activity of this compound is likely mediated through interactions with various molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling or metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, altering their activity and influencing cellular responses.
- DNA Interaction : Some studies suggest that it may interact with DNA, affecting replication or transcription processes.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was found to exhibit significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated a strong potential for use in treating infections caused by these pathogens.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound against several human cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
